molecular formula C21H24N4O2 B2568022 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034230-00-5

1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2568022
CAS No.: 2034230-00-5
M. Wt: 364.449
InChI Key: YAMHUAKOKGEMDT-UHFFFAOYSA-N
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Description

    Reagents: Oxane derivative, base (e.g., sodium hydride)

    Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)

  • Step 4: Formation of Urea Linkage

      Reagents: Isocyanate derivative

      Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the pyrazole ring and the oxane moiety. The final step involves the formation of the urea linkage.

    • Step 1: Preparation of Naphthalene Derivative

        Reagents: Naphthalene, methylating agent (e.g., methyl iodide)

        Conditions: Reflux in an appropriate solvent (e.g., toluene) with a base (e.g., potassium carbonate)

    Chemical Reactions Analysis

    Types of Reactions

    1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    • Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

        Reagents: Potassium permanganate, chromium trioxide

        Conditions: Acidic or basic medium

    • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

        Reagents: Sodium borohydride, lithium aluminum hydride

        Conditions: Room temperature in an appropriate solvent

    • Substitution: The oxane moiety can undergo nucleophilic substitution reactions.

        Reagents: Nucleophiles (e.g., amines, thiols)

        Conditions: Reflux in an appropriate solvent

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives.

    Scientific Research Applications

    1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Potential use as a probe for studying biological processes involving naphthalene and pyrazole derivatives.

      Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

      Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, while the pyrazole ring can interact with enzymes or receptors. The oxane moiety can enhance the compound’s solubility and bioavailability.

    Comparison with Similar Compounds

    Similar Compounds

    • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
    • N-(Cyano(naphthalen-1-yl)methyl)benzamides
    • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]

    Uniqueness

    1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its combination of a naphthalene ring, a pyrazole ring, and an oxane moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    1-(naphthalen-1-ylmethyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N4O2/c26-21(22-12-17-8-5-7-16-6-1-2-10-20(16)17)24-18-13-23-25(14-18)15-19-9-3-4-11-27-19/h1-2,5-8,10,13-14,19H,3-4,9,11-12,15H2,(H2,22,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YAMHUAKOKGEMDT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H24N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    364.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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